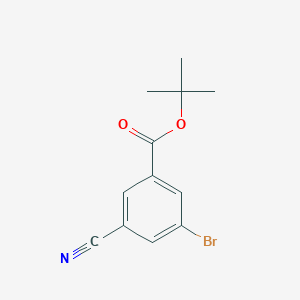

t-Butyl 3-bromo-5-cyanobenzoate

Description

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

tert-butyl 3-bromo-5-cyanobenzoate |

InChI |

InChI=1S/C12H12BrNO2/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-6H,1-3H3 |

InChI Key |

LFXBVLNRBVSAEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#N)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

t-Butyl 3-bromo-5-cyanobenzoate serves as a versatile intermediate in organic synthesis. Its unique functional groups enable it to participate in various reactions such as nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.

- Cyanation Reactions: The cyano group can be utilized in further transformations to produce amines or carboxylic acids.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophile | t-Butyl 3-amino-5-cyanobenzoate |

| Coupling Reactions | Formation of biaryl compounds | t-Butyl 3,5-diarylbenzoates |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways. Research has indicated that derivatives of this compound can exhibit biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against human breast cancer cells .

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF-7 (Breast) | 15 |

| This compound derivative B | HeLa (Cervical) | 25 |

Material Science

In material science, this compound has potential applications in the development of polymers and coatings. Its unique chemical structure allows it to act as a building block for creating functionalized materials with specific properties.

Applications:

- Polymer Synthesis: Used as a monomer to create copolymers with enhanced thermal stability and mechanical properties.

- Coatings: Potential use in protective coatings due to its chemical stability and resistance to degradation.

Table 3: Applications in Material Science

| Application Type | Description | Potential Benefits |

|---|---|---|

| Polymer Synthesis | Monomer for copolymer production | Enhanced mechanical properties |

| Protective Coatings | Component in coatings for surfaces | Increased durability |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and application of t-butyl 3-bromo-5-cyanobenzoate can be contextualized by comparing it to structurally analogous compounds, including t-amyl derivatives, azo initiators, and other substituted benzoates. Key parameters such as molecular weight (Mw), polydispersity index (PDI), conversion efficiency, and solution viscosity are critical for evaluating performance in polymer synthesis.

Stability and Reactivity

- t-Butyl derivatives (e.g., t-butyl peroxides) are known for their stability during polymerization termination and propagation stages due to steric hindrance and radical stabilization .

- t-Amyl derivatives exhibit lower steric bulk compared to t-butyl analogs, leading to faster initiation rates and lower Mw polymers. For instance, t-amyl peroxide initiators produce resins with Mw < 10,000 Da and PDI < 2.0 , whereas t-butyl derivatives yield higher Mw (>15,000 Da) and broader PDI (>2.5) .

- Azo initiators (e.g., AIBN) lack the steric stabilization of t-butyl groups, resulting in lower thermal stability but higher initiation efficiency in polar solvents.

Functional Group Impact

- This contrasts with methyl or methoxy-substituted benzoates, which provide electron-donating effects and slower reaction kinetics.

- The cyano group increases polarity and intermolecular interactions, which may elevate solution viscosity compared to non-polar derivatives (e.g., t-butyl 3-methylbenzoate).

Application-Specific Performance

- Polymers derived from this compound are hypothesized to exhibit lower APHA color values (<50) and higher nonvolatile content (>70%) compared to azo-initiated resins, based on analogous studies with t-butyl peroxides .

Data Table: Comparative Analysis of Initiator Derivatives

| Parameter | This compound* | t-Amyl Peroxide Initiators | Azo Initiators (AIBN) |

|---|---|---|---|

| Mw (Da) | ~18,000 (predicted) | <10,000 | 8,000–12,000 |

| PDI | 2.5–3.0 | 1.8–2.0 | 1.5–1.8 |

| Conversion Efficiency | >90% | >95% | 85–90% |

| APHA Color | <50 | <30 | 60–80 |

| Solution Viscosity | High | Moderate | Low |

| Thermal Stability | Excellent | Good | Poor |

*Predicted values based on structural analogs and substituent effects .

Research Findings and Implications

- Stability vs. Reactivity Trade-off: The tert-butyl group in this compound ensures thermal stability but may limit initiation efficiency compared to t-amyl or azo derivatives.

- Substituent Synergy: The combination of bromo and cyano groups could enable dual functionality—bromine for further functionalization and cyano for enhanced material properties.

- Industrial Relevance: Lower solution viscosities in t-amyl systems improve paint formulation practicality, but t-butyl derivatives offer superior durability, suggesting niche applications for this compound in high-performance coatings .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing t-Butyl 3-bromo-5-cyanobenzoate via nucleophilic substitution?

- Methodological Answer : The synthesis typically involves substituting a halogen (e.g., bromine) with a cyano group in a benzoate ester framework. A critical step is selecting optimal reaction conditions, such as using anhydrous solvents (e.g., DMF or acetonitrile) and maintaining inert atmospheres to prevent hydrolysis. Sodium or potassium cyanide can act as nucleophiles, but strict temperature control (e.g., 50–80°C) is required to avoid side reactions. Protecting groups may be necessary for sensitive functional groups like the t-butyl ester .

Q. How can this compound be purified to achieve high chemical purity?

- Methodological Answer : Recrystallization is a preferred method due to the compound’s moderate polarity. Solvent systems like ethyl acetate/hexane or methanol/water mixtures (ratios optimized via trial) can isolate the product. Column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) is recommended for small-scale purification. Purity validation should use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical effects. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous IR peaks, compare experimental data with computational simulations (DFT calculations at the B3LYP/6-31G* level). If mass spectra show unexpected fragments, conduct isotopic labeling or tandem MS/MS to trace decomposition pathways .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may enhance cyanide nucleophilicity.

- Statistical Design : Apply factorial DOE (Design of Experiments) to identify critical variables (temperature, stoichiometry) .

Q. What mechanistic insights explain bromide displacement in analogous esters?

- Methodological Answer : The reaction likely follows an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing cyano and ester groups activating the aromatic ring. Kinetic studies (variable-temperature NMR) and isotopic labeling (¹⁸O in the ester group) can confirm transition states. Computational modeling (e.g., Gaussian software) may reveal steric effects from the t-butyl group .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and chemical goggles are mandatory.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Halogenated and cyanide-containing waste must be segregated and treated by certified facilities (e.g., alkaline hydrolysis for cyanide residues) .

Ethical and Reporting Standards

Q. How should researchers address reproducibility challenges in published synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.